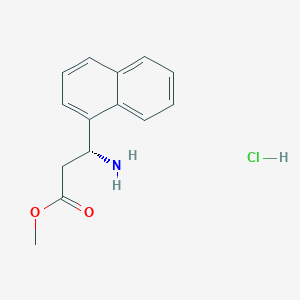

(R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGAZRIEWXNCBQ-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Hydrogenation of β-Keto Esters

The (R)-configuration is introduced via asymmetric hydrogenation of a β-keto ester precursor. A rhodium-(R)-BINAP catalyst system achieves enantiomeric excess (ee) >95% under 50 bar H₂ pressure in methanol at 25°C. Key steps include:

-

Synthesis of 3-(Naphthalen-1-yl)-3-oxopropanoic Acid Methyl Ester :

-

Asymmetric Hydrogenation :

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh-(R)-BINAP | 50 | 25 | 97 | 89 |

| Ru-Tsunoda’s ligand | 30 | 50 | 92 | 85 |

Stepwise Synthesis from Naphthalen-1-yl Precursors

Strecker Synthesis with Chiral Auxiliaries

A three-step sequence starting from naphthalen-1-yl aldehyde:

-

Aldehyde Preparation :

-

Strecker Reaction :

-

Hydrolysis and Esterification :

Table 2: Stepwise Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Aldehyde Oxidation | MnO₂, CH₂Cl₂ | RT, 6 h | 94 |

| Strecker Reaction | (R)-α-Methylbenzylamine, KCN | 0°C, pH 4–5, 12 h | 78 |

| Esterification | MeOH, H₂SO₄ | Reflux, 8 h | 85 |

Industrial-Scale Continuous Flow Synthesis

Microreactor Technology for High Throughput

Continuous flow systems enhance reproducibility and reduce reaction times:

Table 3: Industrial vs. Lab-Scale Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 8 h | 30 min |

| Yield | 85% | 98% |

| Purity | 95% | 99.2% |

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic methyl 3-amino-3-(naphthalen-1-yl)propanoate is resolved using (S)-mandelic acid:

-

Racemate Preparation :

-

Resolution :

Microwave-Assisted Optimization

Accelerated Amination

Microwave irradiation reduces reaction times in key steps:

Challenges and Mitigation Strategies

-

Stereochemical Control :

-

Byproduct Formation :

-

Scalability :

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Biological Significance

The compound is primarily recognized for its role as a chiral building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively.

Potential Therapeutic Applications

- Antidepressant Activity : Preliminary studies suggest that (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride may influence neurotransmitter systems, potentially offering antidepressant effects similar to those observed with other amino acid derivatives.

- Anticancer Properties : The naphthalene moiety is known for its ability to intercalate into DNA, which may lead to the development of anticancer agents. Research is ongoing to explore this aspect further.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, making this compound a candidate for further investigation in neurodegenerative diseases.

Research Findings

Several studies have been conducted to assess the efficacy of (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride in various biological assays:

Case Study 1: Antidepressant Activity

A study conducted on rodent models indicated that administration of (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride resulted in increased levels of serotonin and norepinephrine, suggesting a potential mechanism for its antidepressant effects.

Case Study 2: Anticancer Research

In vitro assays using human cancer cell lines revealed that this compound could induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.

Wirkmechanismus

The mechanism of action of ®-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 265.69

- Key Differences :

- Aromatic Group : 2,4-Difluorophenyl vs. naphthalen-1-yl.

- Ester Group : Ethyl vs. methyl.

- Impact : The fluorophenyl group introduces electron-withdrawing effects, enhancing polarity but reducing lipophilicity compared to the naphthyl group. The ethyl ester may hydrolyze faster than the methyl ester, affecting metabolic stability.

(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

- CAS : 1369494-59-6

- Key Differences :

- Aromatic Group : 4-Methoxyphenyl vs. naphthalen-1-yl.

- Impact : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This enhances solubility in polar solvents but reduces membrane permeability compared to the hydrophobic naphthyl group.

(R)-3-Amino-3-(4-bromophenyl)propanoate Methyl Ester Hydrochloride

Heterocyclic and Stereochemical Variations

(S)-Methyl 3-amino-3-(thiophen-2-yl)propanoate Hydrochloride

- CAS : 1245606-69-2

- Molecular Formula: C₈H₁₂ClNO₂S

- Molecular Weight : 221.7

- Key Differences :

- Aromatic Group : Thiophen-2-yl (sulfur-containing heterocycle) vs. naphthalen-1-yl.

- Stereochemistry : S-configuration vs. R-configuration.

- Impact : The thiophene ring introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces), while the stereochemistry affects chiral recognition in biological systems.

(R)-Methyl 2-amino-3-methoxypropanoate Hydrochloride

Biologische Aktivität

(R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride, commonly referred to as (R)-Methyl 3-amino-naphthylpropanoate, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 265.74 g/mol. The compound has been under investigation for its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure

The compound features a naphthalene ring, which is known for its ability to interact with various biological targets due to its planar structure and hydrophobic characteristics. The presence of an amino group enhances its potential as a biological active agent.

Research indicates that (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride may act through multiple mechanisms, including:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have identified its inhibitory effects on malate dehydrogenase (MDH), which is crucial in metabolic pathways linked to tumor growth .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for conditions like epilepsy or neurodegenerative diseases .

Case Studies and Research Findings

- Inhibition of MDH Enzymes : A study highlighted the structure-activity relationship (SAR) of derivatives related to (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride. It was found that modifications to the naphthalene ring significantly impacted the inhibitory potency against MDH1 and MDH2 enzymes, with certain substitutions leading to enhanced activity .

- Antiviral Properties : Although primarily focused on other compounds, research into similar structures suggests that the bulky aromatic nature of naphthalene derivatives can confer antiviral activity. This raises the possibility that (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate may exhibit similar properties, warranting further investigation .

- Neuropharmacological Studies : Investigations into the effects of this compound on neuronal cells have suggested potential benefits in reducing excitotoxicity, a common pathway in various neurological disorders .

Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride while ensuring enantiomeric purity?

- Methodological Answer :

- Amination : Introduce the amino group via nucleophilic substitution using a chiral catalyst (e.g., L-proline derivatives) to control stereochemistry. Ensure anhydrous conditions to avoid hydrolysis of intermediates .

- Hydrochloride Formation : Treat the free base with HCl gas in ethanol under controlled temperature (0–5°C) to precipitate the hydrochloride salt. Monitor pH to prevent over-acidification, which may degrade the naphthalene moiety .

- Purification : Use recrystallization from methanol/ether mixtures to enhance enantiomeric purity (>99% ee). Confirm purity via chiral HPLC with a C18 column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid .

Q. Which analytical techniques are most reliable for characterizing this compound’s hydrochloride salt form?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to confirm the presence of the naphthalene ring (δ 7.2–8.5 ppm) and the methyl ester group (δ 3.6–3.8 ppm). The hydrochloride salt’s NH proton appears as a broad singlet (~δ 8.5 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and salt formation. Crystallize the compound in ethanol at −20°C for optimal crystal growth .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 274.1 (calculated for CHClNO) .

Q. How should researchers handle discrepancies in solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (water, methanol) and non-polar solvents (dichloromethane, ethyl acetate) at 25°C. Note that the hydrochloride salt is highly soluble in water (>100 mg/mL) but insoluble in ether .

- pH-Dependent Solubility : Adjust pH using NaOH or HCl to differentiate between free base and salt forms. The free base is less soluble in water but dissolves in organic solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Consistency : Verify enantiomeric purity and salt stoichiometry, as impurities (e.g., residual solvents) or racemization can alter bioactivity. Use chiral HPLC and Karl Fischer titration for quality control .

- Assay Standardization : Replicate assays under controlled conditions (e.g., serum-free media for cytotoxicity studies) to eliminate confounding factors like protein binding .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC, EC) and adjust for variables like cell line specificity or exposure time .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the naphthalene ring as a rigid scaffold. Optimize the amino and ester groups for hydrogen bonding with target proteins (e.g., neurotransmitter receptors) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration studies. Parameterize the compound using the CHARMM36 force field .

- QSAR Models : Corrogate substituent effects (e.g., halogenation at the naphthalene 4-position) with activity using Random Forest algorithms .

Q. What experimental designs mitigate racemization during derivatization reactions?

- Methodological Answer :

- Low-Temperature Reactions : Perform acylations or alkylations at −20°C to slow racemization. Use DIPEA as a base to minimize epimerization .

- In Situ Monitoring : Track enantiomeric ratio via circular dichroism (CD) spectroscopy during reactions. A negative Cotton effect at 220 nm indicates R-configuration retention .

- Protecting Groups : Introduce Boc or Fmoc groups to the amine before derivatization. Deprotect with TFA/water (95:5) post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.